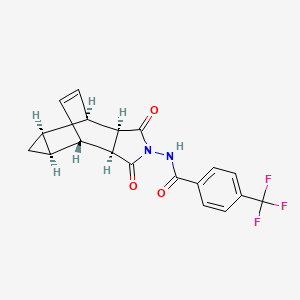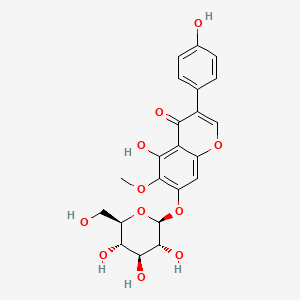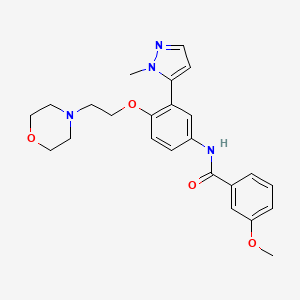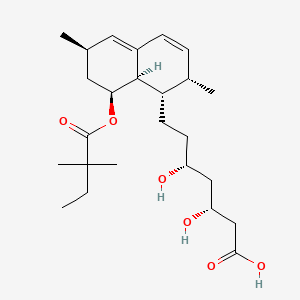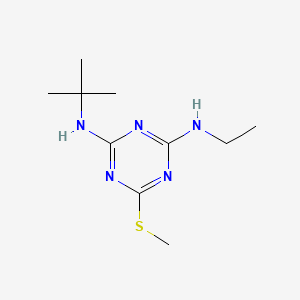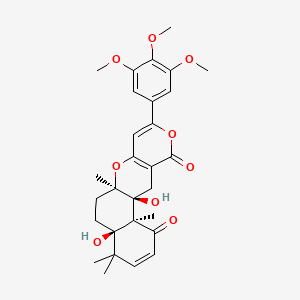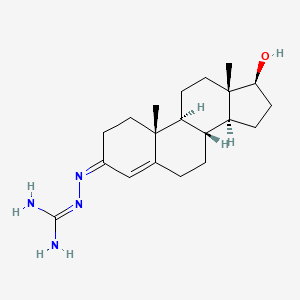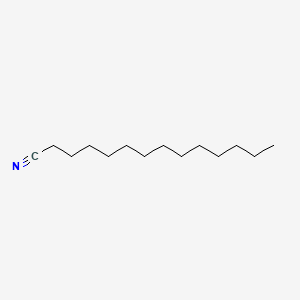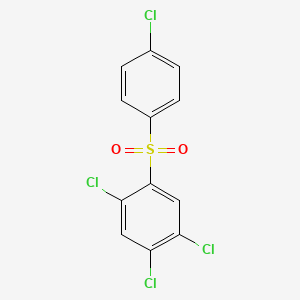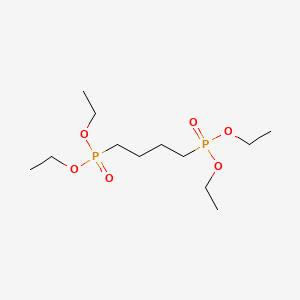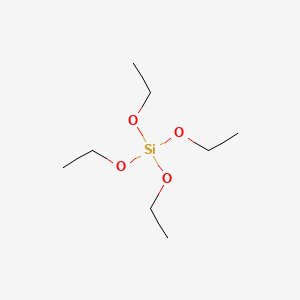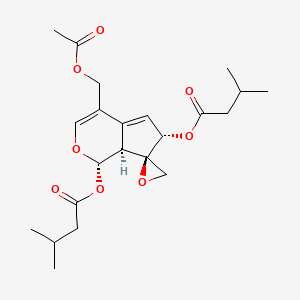
Valtrato
Descripción general
Descripción
Valtrate es un compuesto natural iridoide aislado de las raíces de la planta Valeriana. Es conocido por sus diversas actividades biológicas, incluyendo efectos antitumorales, sedantes y ansiolíticos. Valtrate ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer y trastornos neurológicos .
Aplicaciones Científicas De Investigación
Valtrate ha sido ampliamente estudiado por sus aplicaciones de investigación científica, incluyendo:
Química: Valtrate sirve como un compuesto modelo para estudiar la biosíntesis de iridoides y las transformaciones químicas.
Biología: Se utiliza para investigar las vías biológicas implicadas en sus efectos antitumorales y neuroprotectores.
Medicina: Valtrate ha mostrado promesa en el tratamiento de cánceres, como el glioblastoma y el cáncer de pulmón, al inhibir vías de señalización específicas
Mecanismo De Acción
Valtrate ejerce sus efectos a través de múltiples mecanismos, incluyendo:
Actividad Antitumoral: Valtrate induce la apoptosis mitocondrial en las células cancerosas e inhibe la transición epitelial-mesenquimal al disminuir la expresión de proteínas asociadas con estos procesos.
Efectos Neuroprotectores: Valtrate modula los niveles de neurotransmisores y la actividad de los receptores, contribuyendo a sus efectos sedantes y ansiolíticos.
Análisis Bioquímico
Biochemical Properties
Valtrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Valtrate has been shown to inhibit the platelet-derived growth factor receptor A (PDGFRA) and downstream MEK/ERK signaling pathways . This interaction leads to the suppression of cell proliferation and migration in glioblastoma cells. Additionally, Valtrate regulates reactive oxygen species (ROS)-mediated signaling pathways in gastric cancer cells, influencing the expression of proteins such as Bad, Bcl-2, and caspases .
Cellular Effects
Valtrate exerts profound effects on various cell types and cellular processes. In glioblastoma cells, Valtrate induces mitochondrial apoptosis and inhibits epithelial-mesenchymal transition (EMT), thereby reducing cell invasion and migration . In gastric cancer cells, Valtrate decreases cell viability, induces apoptosis through the Bad/Bcl-2/cytochrome c/caspase-3/PARP pathway, and arrests the cell cycle at the G2/M phase . Furthermore, Valtrate influences cell signaling pathways, including the MAPK/STAT3/NF-κB, AKT/Cyclin B/CDK1/2, and GSK-3β/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of Valtrate involves several key interactions at the molecular level. Valtrate directly targets and inhibits the activity of PDGFRA, leading to the downregulation of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and migration. Additionally, Valtrate interacts with the STAT3 protein, forming a covalent linkage that inhibits STAT3 activity and induces apoptosis and cell cycle arrest in pancreatic cancer cells . Valtrate also modulates the expression of various genes involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, c-Myc, and Cyclin B1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valtrate change over time. Valtrate exhibits stability and maintains its anti-tumor activity over extended periods. In glioblastoma cells, Valtrate significantly reduces tumor volume and enhances survival in tumor-bearing mice over a 28-day period . In gastric cancer cells, Valtrate induces apoptosis and inhibits cell migration over time by regulating ROS-mediated signaling pathways . Long-term studies have shown that Valtrate maintains its efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of Valtrate vary with different dosages in animal models. In rats, Valtrate exhibits anxiolytic effects at doses of 5, 10, and 20 mg/kg, with the 10 mg/kg dose showing the most significant reduction in corticosterone levels . In tumor-bearing mice, Valtrate at a dose of 10 mg/mL significantly reduces tumor volume and enhances survival . High doses of Valtrate may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Valtrate is involved in several metabolic pathways. It is metabolized by enzymes such as geraniol 10-hydroxylase, which plays a crucial role in stimulating Valtrate accumulation in Valeriana jatamansi . Valtrate also influences metabolic flux and metabolite levels by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, Valtrate’s interaction with ROS-mediated signaling pathways affects the overall metabolic state of cancer cells .
Transport and Distribution
Valtrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In glioblastoma cells, Valtrate is distributed to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The transport and distribution of Valtrate are crucial for its therapeutic efficacy and targeting specific cellular processes.
Subcellular Localization
Valtrate exhibits specific subcellular localization, which influences its activity and function. In glioblastoma cells, Valtrate localizes to the mitochondria, where it induces mitochondrial apoptosis . The subcellular localization of Valtrate is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of Valtrate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Valtrate se puede sintetizar a través de varios métodos, incluyendo la extracción de raíces de Valeriana y la síntesis química. El proceso de extracción generalmente implica el uso de solventes como el cloruro de metileno, seguido de la purificación mediante cromatografía en columna sobre gel de sílice . La fase móvil para la cromatografía a menudo consiste en tolueno, acetato de etilo y metil etil cetona en proporciones específicas .
Métodos de Producción Industrial: La producción industrial de valtrate implica la extracción a gran escala de raíces de Valeriana. El proceso incluye la molienda de las raíces, la extracción con solventes y la purificación mediante cromatografía. El producto final se obtiene evaporando el solvente y cristalizando el compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: Valtrate experimenta diversas reacciones químicas, incluyendo:
Oxidación: Valtrate se puede oxidar para formar diferentes derivados, que pueden exhibir distintas actividades biológicas.
Reducción: La reducción de valtrate puede conducir a la formación de dihidrovaltrate, que ha sido estudiado por sus propiedades farmacológicas.
Sustitución: Valtrate puede sufrir reacciones de sustitución, particularmente en el grupo funcional éster, para formar nuevos compuestos con posibles aplicaciones terapéuticas
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y alcoholes en condiciones ácidas o básicas.
Principales Productos Formados:
Oxidación: Derivados oxidados de valtrate.
Reducción: Dihidrovaltrate.
Sustitución: Diversos derivados de éster y amida.
Comparación Con Compuestos Similares
Valtrate es único entre los compuestos iridoides debido a sus actividades biológicas específicas y objetivos moleculares. Compuestos similares incluyen:
Didrovaltrate: Otro éster iridoide con propiedades sedantes similares pero diferente actividad antitumoral.
Acevaltrate: Exhibe efectos farmacológicos similares pero difiere en su estructura química y potencia.
Isovaleroxyhydroxyvaltrate: Un derivado con actividades biológicas y potencial terapéutico distintos
La singularidad de Valtrate reside en su capacidad de dirigirse a vías de señalización específicas y su amplia gama de actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-44-1 | |
| Record name | Valtrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valtrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valtrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


